molecular formula C10H18F2N2O3 B12863846 tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate

tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate

Cat. No.: B12863846
M. Wt: 252.26 g/mol
InChI Key: HXAIPOCFOKZMBK-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a difluoro-hydroxyethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the difluoro-hydroxyethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Difluoro-Hydroxyethyl Group: This step involves the reaction of the azetidine ring with difluoro-hydroxyethyl reagents under controlled conditions.

    Formation of tert-Butyl Carbamate: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The difluoro-hydroxyethyl group and the azetidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18F2N2O3

Molecular Weight

252.26 g/mol

IUPAC Name

tert-butyl N-[3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C10H18F2N2O3/c1-8(2,3)17-7(16)14-9(4-13-5-9)10(11,12)6-15/h13,15H,4-6H2,1-3H3,(H,14,16)

InChI Key

HXAIPOCFOKZMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(CO)(F)F

Origin of Product

United States

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